molecular formula C9H13N3 B1463116 2-Cyclopentylpyrimidin-4-amine CAS No. 871823-79-9

2-Cyclopentylpyrimidin-4-amine

Cat. No. B1463116
M. Wt: 163.22 g/mol
InChI Key: AJHXQZJGACQEDX-UHFFFAOYSA-N
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Patent
US07507733B2

Procedure details

This material was obtained in analogy to example 2, step A] via the alternative preparation method from cyclopentanecarboxamidine hydrochloride (CAS 68284-02-6) (500 mg) and 2-chloroacrylonitrile (324 mg) to give 2-cyclopentyl-pyrimidin-4-ylamine as an amorphous glass (142 mg). MS (ESI): 164.6 (MH+). This material was contaminated with several side products that could not be identified.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([C:7]([NH2:9])=[NH:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.Cl[C:11](=[CH2:14])[C:12]#[N:13]>>[CH:2]1([C:7]2[N:9]=[C:12]([NH2:13])[CH:11]=[CH:14][N:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.C1(CCCC1)C(=N)N
Name
Quantity
324 mg
Type
reactant
Smiles
ClC(C#N)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was obtained in analogy to example 2, step A]

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1=NC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 142 mg
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.